molecular formula C19H22BrN5O2 B2780160 (3-Bromophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 886897-20-7

(3-Bromophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2780160
CAS RN: 886897-20-7
M. Wt: 432.322
InChI Key: XDASNTQOYHJYPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “(3-Bromophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone”, similar compounds have been synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .

Scientific Research Applications

Synthesis and Antioxidant Properties

Compounds with similar bromophenyl and morpholino components have been synthesized and evaluated for their antioxidant properties. For example, studies on derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated derivatives have shown effective antioxidant power, suggesting that such compounds, including bromophenyl and morpholino groups, could be promising molecules for antioxidant applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial and Antitumor Activity

Research on pyridazinone derivatives, which share structural similarities with the specified compound, indicates their potential as novel glucan synthase inhibitors with significant antimicrobial activity against pathogens like Candida albicans (Zhou et al., 2011). Additionally, compounds containing morpholino groups have been investigated for their antitumor activities, underscoring the potential of such structures in cancer research (Tang & Fu, 2018).

Enzyme Inhibition for Therapeutic Applications

Morpholylureas and related structures, including morpholino and piperazine groups, have been explored as inhibitors of specific enzymes like the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), which is relevant for therapeutic applications in leukemia and hormone-related cancers (Flanagan et al., 2014).

Neuroprotective and Anti-inflammatory Activities

Compounds with morpholino and piperazine moieties have been synthesized and evaluated for their neuroprotective and anti-inflammatory activities, indicating potential applications in the treatment of neurological disorders and inflammation-related diseases (Al-Abdullah et al., 2014).

Future Directions

There is a need for further work to modify the structures of similar compounds to increase their activity and decrease their cytotoxicity in humans and animals . The potential applications of these compounds in various fields, including medicine and agriculture, warrant further investigation .

properties

IUPAC Name

(3-bromophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDASNTQOYHJYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

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